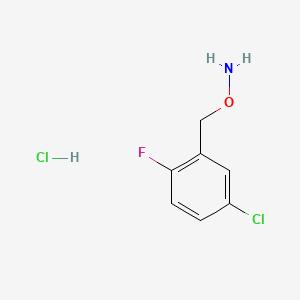
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride is a chemical compound with significant applications in organic synthesis and various scientific research fields. It is known for its unique reactivity and utility in forming oximes and other derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 5-chloro-2-fluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is often purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the compound under mild conditions.
Major Products Formed
Oximes: Formed by reaction with aldehydes or ketones.
Amines: Formed by reduction reactions.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
科学的研究の応用
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form oximes and other derivatives.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride involves its reactivity with carbonyl compounds to form oximes. The hydroxylamine group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a stable oxime linkage. This reactivity is utilized in various biochemical and synthetic applications.
類似化合物との比較
Similar Compounds
- O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- O-(4-Fluorobenzyl)hydroxylamine Hydrochloride
Uniqueness
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise modifications and interactions with target molecules.
特性
分子式 |
C7H8Cl2FNO |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
O-[(5-chloro-2-fluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7ClFNO.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3H,4,10H2;1H |
InChIキー |
BRKPGWSRCFADLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CON)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
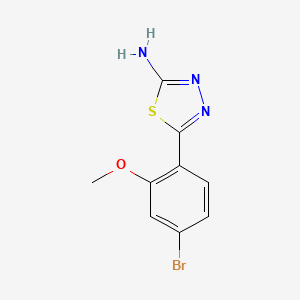
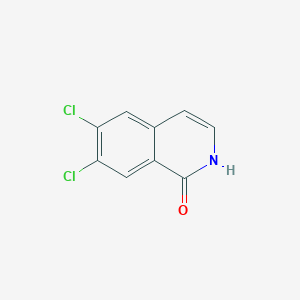
![Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)



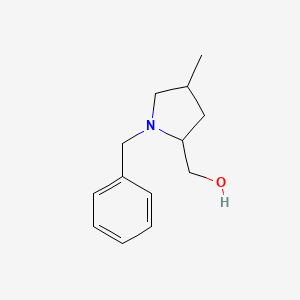

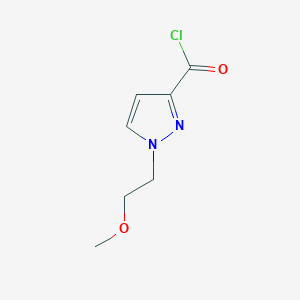
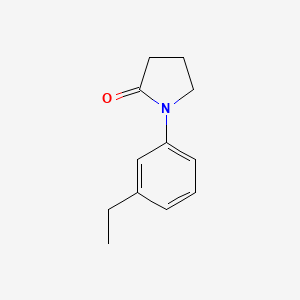
![3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)

